molecular formula C13H11FO B6369949 3-(2-Fluoro-4-methylphenyl)phenol, 95% CAS No. 1261942-37-3

3-(2-Fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6369949
CAS RN: 1261942-37-3
M. Wt: 202.22 g/mol
InChI Key: QTMKNGFKEOVUGD-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)phenol, 95% (also known as 2-Fluoro-4-methylphenol, 2-FMP) is a phenolic compound used in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is a colorless, crystalline solid with a pungent odor and a melting point of 46 °C. The compound is used in a variety of applications, including as a catalyst, a reagent, and a starting material in organic synthesis. It is also used as a preservative in food and cosmetics.

Mechanism of Action

2-FMP is a phenolic compound and, as such, is capable of undergoing a variety of reactions. It can act as an electrophile, a nucleophile, and a base. Its ability to act as a nucleophile allows it to react with a variety of substrates, including alkenes, alkynes, and aromatic compounds. It can also act as a Lewis acid, which allows it to catalyze a variety of reactions.
Biochemical and Physiological Effects
2-FMP has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been found to have antioxidant activity, as well as neuroprotective and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-FMP in laboratory experiments is its low cost and ease of availability. It is also relatively stable and has a wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, it is not soluble in water and can react with other compounds, making it difficult to use in some experiments.

Future Directions

The potential applications of 2-FMP are vast and there are many areas of research that could be explored. These include further studies into its biochemical and physiological effects, as well as its potential use as a catalyst, a reagent, and a starting material in organic synthesis. In addition, its potential applications in the fields of biochemistry, molecular biology, and medicine could be further explored. Finally, its potential use as a preservative in food and cosmetics could be investigated.

Synthesis Methods

2-FMP can be synthesized by the reaction of 2-fluoro-4-methylphenyl bromide with sodium hydroxide in methanol. The reaction is conducted at room temperature and the product is isolated by filtration. The yield of 2-FMP is typically in the range of 70-90%.

Scientific Research Applications

2-FMP has been studied extensively in the laboratory for its potential applications in a variety of fields. It has been used as a catalyst in the synthesis of polymers and pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the preparation of a wide range of compounds. It has also been used as a preservative in food and cosmetics. In addition, 2-FMP has been studied for its potential applications in the fields of biochemistry, molecular biology, and medicine.

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMKNGFKEOVUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683439
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-37-3
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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